Norepinephrine Transporter (NET) Inhibition: Comparable Potency to Bupropion, Stereospecific Activity
Bupropion morpholinol (racemic hydroxybupropion) inhibits [3H]norepinephrine uptake with comparable potency to the parent drug, Bupropion. However, this activity is not equally distributed between its enantiomers. The (2S,3S)-enantiomer is approximately 3-fold more potent than the racemate and >19-fold more potent than the (2R,3R)-enantiomer [1].
| Evidence Dimension | [3H]Norepinephrine Uptake Inhibition (IC50) |
|---|---|
| Target Compound Data | Bupropion morpholinol (Racemate): 1.7 μM [1] |
| Comparator Or Baseline | Bupropion: 1.9 μM; (2S,3S)-Hydroxybupropion: 0.52 μM; (2R,3R)-Hydroxybupropion: >10.0 μM [1] |
| Quantified Difference | Bupropion morpholinol is ~1.1x less potent than Bupropion. The (2S,3S)-enantiomer is 3.3x more potent than the racemate and >19x more potent than the (2R,3R)-enantiomer. |
| Conditions | In vitro [3H]norepinephrine uptake assay [1] |
Why This Matters
This data proves that purchasing the racemic Bupropion morpholinol provides a NET inhibition profile distinct from both the parent drug and its isolated enantiomers, which is crucial for studying the net pharmacodynamic contribution of the circulating metabolite pool.
- [1] Damaj MI, et al. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors. Mol Pharmacol. 2004 Sep;66(3):675-82. View Source
